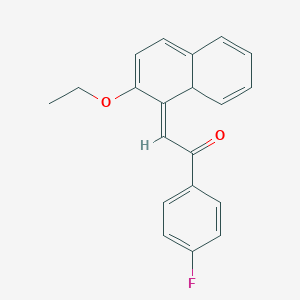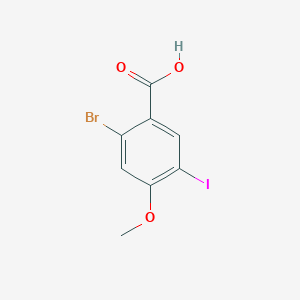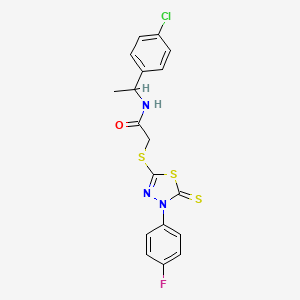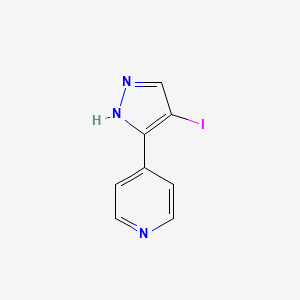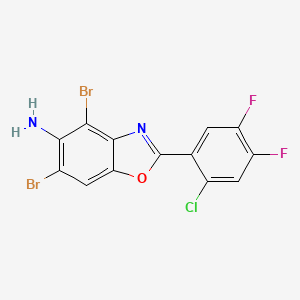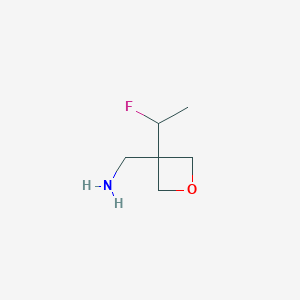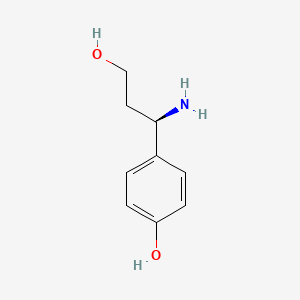
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate is a complex organophosphorus compound It is characterized by the presence of a lithium ion coordinated to a phosphanyl-substituted benzylidene amino group and a dimethylbutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate typically involves the following steps:
Formation of the Benzylidene Amino Intermediate: This step involves the condensation of 2-(diphenylphosphanyl)benzaldehyde with an appropriate amine to form the benzylidene amino intermediate.
Lithiation: The intermediate is then treated with a lithium reagent, such as n-butyllithium, under controlled conditions to introduce the lithium ion.
Esterification: The final step involves the esterification of the lithiated intermediate with 3,3-dimethylbutanoic acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The benzylidene amino group can be reduced to form the corresponding amine.
Substitution: The lithium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents such as Grignard reagents or organolithium compounds.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate has several scientific research applications:
Catalysis: It can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate involves its interaction with molecular targets such as transition metals. The phosphanyl group can coordinate to metal centers, influencing the reactivity and selectivity of catalytic processes. The benzylidene amino group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylpentanoate: Similar structure but with a different alkyl chain length.
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylhexanoate: Another analog with a longer alkyl chain.
Uniqueness
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and coordination properties. This makes it particularly valuable in catalysis and material science applications.
Propriétés
Formule moléculaire |
C25H25LiNO2P |
|---|---|
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
lithium;(2S)-2-[(2-diphenylphosphanylphenyl)methylideneamino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C25H26NO2P.Li/c1-25(2,3)23(24(27)28)26-18-19-12-10-11-17-22(19)29(20-13-6-4-7-14-20)21-15-8-5-9-16-21;/h4-18,23H,1-3H3,(H,27,28);/q;+1/p-1/t23-;/m1./s1 |
Clé InChI |
CQAXSMDQRFNLQG-GNAFDRTKSA-M |
SMILES isomérique |
[Li+].CC(C)(C)[C@@H](C(=O)[O-])N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
[Li+].CC(C)(C)C(C(=O)[O-])N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



